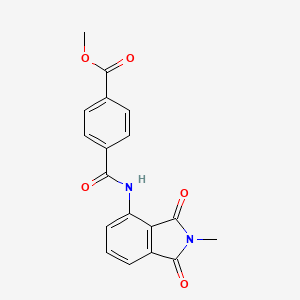
3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide is a chemical compound used in scientific research. It is commonly referred to as MBZ and has been studied for its potential applications in various fields, including medicine and agriculture.
作用机制
The mechanism of action of MBZ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, MBZ has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This leads to the suppression of certain genes that are required for cancer cell growth and proliferation.
In insects and fungi, MBZ has been shown to disrupt the function of certain ion channels and receptors, leading to the inhibition of nerve and muscle function. This results in the death of the insect or fungus.
Biochemical and Physiological Effects
MBZ has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the death of the cancer cells. Inflammatory cells, MBZ has been shown to inhibit the production of certain cytokines and chemokines, leading to the suppression of inflammation.
In insects and fungi, MBZ has been shown to disrupt nerve and muscle function, leading to paralysis and death.
实验室实验的优点和局限性
One advantage of using MBZ in lab experiments is its broad range of potential applications. It has been investigated for its potential use in medicine, agriculture, and other fields of scientific research. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals that may be more harmful.
One limitation of using MBZ in lab experiments is its limited solubility in water, which can make it difficult to work with in certain contexts. Another limitation is its relatively low potency, which may require higher concentrations to achieve the desired effects.
未来方向
There are many potential future directions for the study of MBZ. In medicine, it may be further investigated for its anti-cancer and anti-inflammatory properties, as well as its potential use in immunotherapy. In agriculture, it may be further investigated for its potential use as a pesticide and plant growth enhancer. Additionally, new synthesis methods may be developed to improve the yield and purity of MBZ, and new formulations may be developed to improve its solubility and bioavailability.
合成方法
The synthesis of MBZ involves the reaction of 3-chlorobenzoyl chloride with 2-methylsulfanyl-1,3-benzothiazole in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
MBZ has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.
In agriculture, MBZ has been investigated for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. It has also been studied for its ability to enhance plant growth and improve crop yields.
属性
IUPAC Name |
3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-15-18-12-6-5-11(8-13(12)21-15)17-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLBOFDMCWKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2613655.png)
![1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2613656.png)
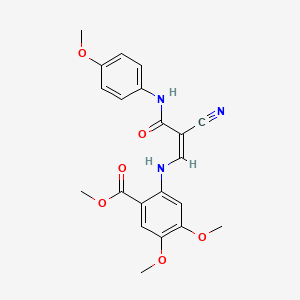

![methyl 5-((3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2613662.png)
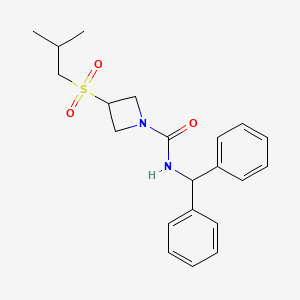
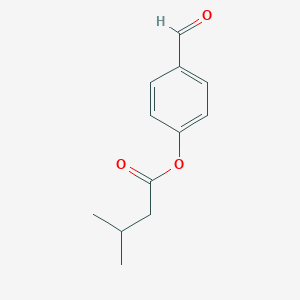
![Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2613665.png)
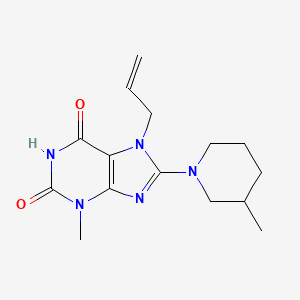
![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2613669.png)
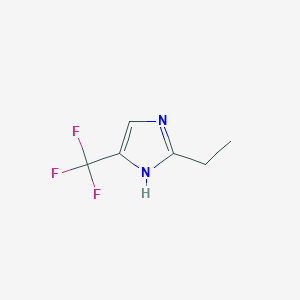
![N-(benzo[d]thiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613675.png)
